
(2E)-N-(2-ethylphenyl)-3-(furan-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-ETHYLPHENYL)-3-(2-FURYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides It features a conjugated system with a furan ring and a phenyl ring, making it an interesting subject for various chemical studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-ETHYLPHENYL)-3-(2-FURYL)-2-PROPENAMIDE typically involves the reaction of 2-ethylphenylamine with 3-(2-furyl)-2-propenoic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) as catalysts.
Industrial Production Methods
In an industrial setting, the production of (E)-N-(2-ETHYLPHENYL)-3-(2-FURYL)-2-PROPENAMIDE may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-ETHYLPHENYL)-3-(2-FURYL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate.
Reduction: The double bond in the propenamide moiety can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Major Products Formed
Oxidation: Furanones.
Reduction: Saturated amides.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
(E)-N-(2-ETHYLPHENYL)-3-(2-FURYL)-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory agent.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (E)-N-(2-ETHYLPHENYL)-3-(2-FURYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(2-METHYLPHENYL)-3-(2-FURYL)-2-PROPENAMIDE
- (E)-N-(2-CHLOROPHENYL)-3-(2-FURYL)-2-PROPENAMIDE
- (E)-N-(2-BROMOPHENYL)-3-(2-FURYL)-2-PROPENAMIDE
Uniqueness
(E)-N-(2-ETHYLPHENYL)-3-(2-FURYL)-2-PROPENAMIDE is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(E)-N-(2-ethylphenyl)-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C15H15NO2/c1-2-12-6-3-4-8-14(12)16-15(17)10-9-13-7-5-11-18-13/h3-11H,2H2,1H3,(H,16,17)/b10-9+ |
InChI Key |
AQXDYBFAGCZJDZ-MDZDMXLPSA-N |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)/C=C/C2=CC=CO2 |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C=CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-5-(dimethylsulfamoyl)benzamide](/img/structure/B10953369.png)
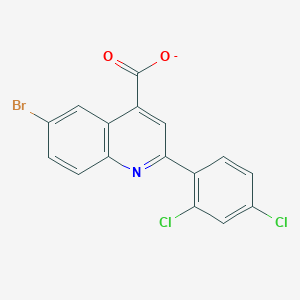
![N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10953376.png)
![4-[(4-chlorophenoxy)methyl]-N-(4-fluorobenzyl)benzamide](/img/structure/B10953377.png)
![N-cyclohexyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10953382.png)
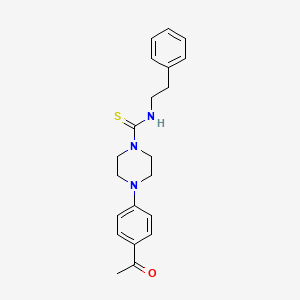
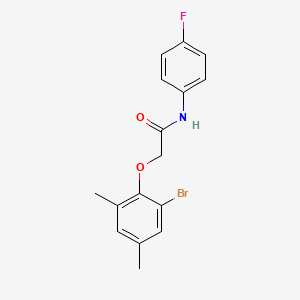
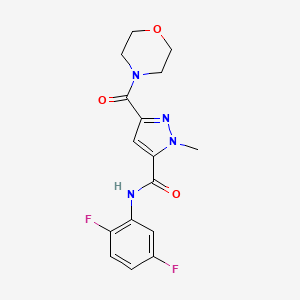
![5-{5-[(2,4-dimethylphenoxy)methyl]furan-2-yl}-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10953412.png)

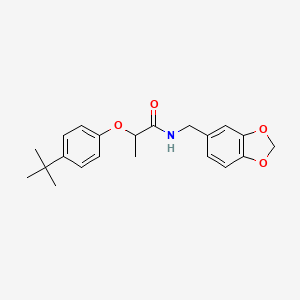
![(2Z)-3-(3-bromo-4-methoxyphenyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B10953432.png)
![3-methoxy-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B10953433.png)
![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-hydroxybenzylidene)acetohydrazide](/img/structure/B10953439.png)
